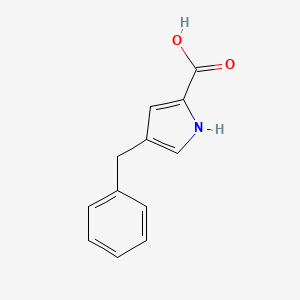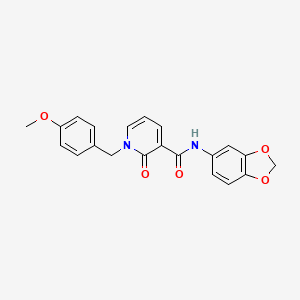
2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,6-dichlorophenoxy)propanoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxypropanoates.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant growth regulation and herbicidal activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.
Industry: Utilized in the formulation of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as an auxin mimic, disrupting normal plant growth processes. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective herbicide used for broadleaf weed control.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its effectiveness against broadleaf weeds.
Uniqueness
2-Ethylhexyl 2-(2,6-dichlorophenoxy)propanoate is unique due to its specific ester structure, which enhances its lipophilicity and allows for better absorption and translocation within plants. This structural feature makes it more effective in certain applications compared to its analogs .
Propiedades
IUPAC Name |
2-ethylhexyl 2-(2,6-dichlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-6-8-13(5-2)11-21-17(20)12(3)22-16-14(18)9-7-10-15(16)19/h7,9-10,12-13H,4-6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPTAFJSBSFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)OC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B2889131.png)
![4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2889132.png)




![N-[(3-methoxyphenyl)methyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2889139.png)

![methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2889143.png)
![2-methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2889144.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)

